2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine
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Overview
Description
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a pyrrolidinyl group
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It’s known to be involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known to be involved in the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .
Result of Action
It’s known to be involved in the synthesis of various organic compounds .
Action Environment
It’s known that the synthesis of pyrrolidin-2-ones involving this compound can be carried out under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine typically involves the bromination of 6-(pyrrolidin-1-yl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The pyrrolidinyl group can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reducing the pyridine ring.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation: Products include N-oxides and other oxidized forms of the pyrrolidinyl group.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a building block for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidinyl group at the 4-position instead of the 6-position.
2-(Bromomethyl)-6-(morpholin-1-yl)pyridine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the bromomethyl and pyrrolidinyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-(bromomethyl)-6-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKRINLXMWRES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640199 |
Source
|
Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-04-2 |
Source
|
Record name | 2-(Bromomethyl)-6-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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